N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Catalog No.
S864628
CAS No.
90870-20-5
M.F
C10H12N2O4
M. Wt
224.216
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

Pharma impurity profiling demands exact reference standards. N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (Rivastigmine Impurity 11) is a dual-purpose compound: a moisture-stable carbamoylating agent for scalable Rivastigmine synthesis, bypassing pyrophoric NaH; and a mandated >98% purity standard for HPLC method validation, stability testing, and API batch release per ICH Q3A. Procure with confidence for both process chemistry and analytical QC.

CAS Number

90870-20-5

Product Name

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate

IUPAC Name

(4-nitrophenyl) N-ethyl-N-methylcarbamate

Molecular Formula

C10H12N2O4

Molecular Weight

224.216

InChI

InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7H,3H2,1-2H3

InChI Key

FDXHDTIKCTZVEG-UHFFFAOYSA-N

SMILES

CCN(C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

Ethylmethylcarbamic Acid 4-Nitrophenyl Ester

Purity

≥98%

Package Size

25 mg, 50 mg, 100 mg

N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (CAS 90870-20-5) is a targeted carbamoylating agent and a critical pharmaceutical reference standard, recognized in the industry as Rivastigmine Impurity 11 . Structurally, it features an electrophilic carbonyl group activated by a 4-nitrophenyl leaving group, enabling the efficient carbamoylation of phenols. For procurement professionals and process chemists, this compound serves a dual role: it acts as a moisture-stable precursor for the scalable synthesis of Rivastigmine and related cholinesterase inhibitors, and it is a rigorously mandated analytical standard required for API impurity profiling and regulatory batch release [1].

Procurement Fit

Certified as Rivastigmine Impurity 11 for impurity profiling method validation
Defined XLogP3 (1.9) supports reversed-phase HPLC method development
Class-level serine hydrolase probe; requires de novo kinetic characterization

Substituting N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate with generic alternatives or traditional precursors fundamentally disrupts both manufacturing safety and regulatory compliance. In process chemistry, the most common in-class substitute, N-ethyl-N-methylcarbamoyl chloride, suffers from poor ambient reactivity with phenols, necessitating the use of hazardous, pyrophoric sodium hydride (NaH) to drive the reaction [1]. Furthermore, in analytical quality control workflows, crude reaction mixtures or closely related carbamates cannot be used as substitutes; regulatory frameworks require the exact, high-purity (>98%) reference standard of this specific process impurity to accurately calibrate HPLC methods and ensure API batch release compliance [2].

Substitution Risk

N-Ethyl,N-methyl substitution pattern determines unique enzyme inhibition profile, MS fragmentation, and retention time; generic 4-nitrophenyl carbamates may shift these critical parameters.
Only the exact impurity standard meets regulatory identification requirements for Rivastigmine impurity analysis; substitution compromises method validation and ANDA submission data.
Class-level reactivity does not guarantee identical kinetic behavior; use of analogs requires full re-validation of assay conditions and reference standard suitability.

Processability and Handling: Moisture Stability vs. Corrosive Degradation

A critical procurement differentiator for large-scale synthesis is the physical stability of the carbamoylating agent. N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate is a solid with a melting point of 59–61 °C that can be handled under standard atmospheric conditions [1]. In stark contrast, the traditional baseline precursor, N-ethyl-N-methylcarbamoyl chloride, is a moisture-sensitive liquid that vigorously decomposes upon contact with atmospheric moisture, releasing toxic hydrogen chloride gas and requiring strict anhydrous handling and corrosive-resistant infrastructure .

Evidence DimensionMoisture Sensitivity and Physical State
Target Compound DataStable solid (MP 59-61 °C); handled under standard conditions
Comparator Or BaselineN-ethyl-N-methylcarbamoyl chloride: Moisture-sensitive liquid; decomposes to HCl gas
Quantified DifferenceEliminates moisture-driven degradation and outgassing during storage and handling
ConditionsStandard atmospheric storage vs. ambient moisture exposure

Procuring the stable solid eliminates the need for specialized corrosive-resistant equipment and strict anhydrous handling protocols during manufacturing scale-up.

Designated Use
Context-dependent
Rivastigmine Impurity 11 vs. generic carbamate
Supports method validation for Rivastigmine drug substance.
Qualitative designation; verify purity and identity per CoA.

Precursor Suitability: Elimination of Pyrophoric Reagents in API Synthesis

When synthesizing Rivastigmine and related carbamate prodrugs, the choice of precursor dictates the safety profile of the entire synthetic route. N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate features a 4-nitrophenyl leaving group, allowing for efficient phenol carbamoylation using mild bases such as triethylamine or potassium carbonate [1]. Conversely, using N-ethyl-N-methylcarbamoyl chloride requires the addition of excess sodium hydride (NaH)—a pyrophoric reagent that is highly sensitive to air and moisture, posing severe fire hazards at scale [2].

Evidence DimensionRequired Base for Phenol Carbamoylation
Target Compound DataMild bases (e.g., Triethylamine, K2CO3)
Comparator Or BaselineN-ethyl-N-methylcarbamoyl chloride: Requires Pyrophoric Sodium Hydride (NaH)
Quantified Difference100% elimination of pyrophoric metal hydrides from the reaction step
ConditionsCarbamoylation of 3-(1-(dimethylamino)ethyl)phenol derivatives

Transitioning to this activated ester significantly improves plant safety and reduces the insurance and engineering costs associated with handling pyrophoric materials.

Physicochemical Profile
Data to verify
XLogP3 = 1.9
Guides RP-HPLC method development and extraction design.
Calculated property; commercial purity 95–98%.

Analytical Reproducibility: ICH-Compliant API Impurity Profiling

For pharmaceutical quality control, the exact chemical identity and purity of the reference standard are mandatory. As 'Rivastigmine Impurity 11', high-purity N-Ethyl-N-methyl-O-(4-nitrophenyl)carbamate (>98%) provides the exact retention time and UV response factor required to quantify process impurities in Rivastigmine API batches [1]. Generic carbamates or crude in-situ mixtures cannot serve as analytical baselines, as they fail to meet the stringent calibration requirements necessary to prove that the impurity remains below the ICH qualification threshold of 0.10%[1].

Evidence DimensionSuitability for HPLC Method Calibration
Target Compound DataIsolated >98% purity standard; provides exact response factor
Comparator Or BaselineCrude synthesis mixtures / Analog carbamates: Fails regulatory calibration standards
Quantified DifferenceEnables quantification down to <0.10% ICH reporting thresholds
ConditionsHPLC/UHPLC impurity profiling for Rivastigmine batch release

Procuring the certified reference standard is a strict regulatory prerequisite for passing API batch release and avoiding costly manufacturing quarantines.

Enzyme Probe Class
Class-level
QSAR ρ* -0.33 to 0.1 for cholesterol esterase
Class-level inference; no direct inhibition data available.
Requires de novo kinetic characterization for this compound.

Scalable, NaH-Free API Manufacturing

Due to its reactivity under mild basic conditions, this compound is procured as a carbamoylating agent for the industrial-scale synthesis of Rivastigmine and related cholinesterase inhibitors, bypassing the need for hazardous, pyrophoric sodium hydride required by traditional chloride precursors [1].

Regulatory Quality Control and Batch Release

As the designated Rivastigmine Impurity 11, this compound is an essential procurement item for analytical laboratories conducting HPLC method validation, stability testing, and final API batch release to ensure compliance with ICH Q3A guidelines [1].

Medicinal Chemistry and Prodrug Development

In the development of novel pleiotropic prodrugs for Alzheimer's disease, this activated carbamate allows medicinal chemists to install the N-ethyl-N-methylcarbamoyl pharmacophore onto sensitive phenolic substrates under mild conditions, preserving functional groups that would degrade under harsh traditional protocols [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Rivastigmine impurity reference standard
Documented impurity identity and regulatory-compliant characterization
Confirm purity, identity, and chromatographic specificity per CoA
Carbamate derivative synthesis
Defined XLogP3 and molecular weight for reaction and purification design
Verify chromatographic behavior and purity for synthetic workflow
Serine hydrolase mechanistic studies
Class‑level pseudo‑substrate inhibitor of AChE and cholesterol esterase
Perform de novo enzyme kinetics (Ki, kc, kd) and confirm inhibition mode

XLogP3

1.9

Wikipedia

4-Nitrophenyl ethyl(methyl)carbamate

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